

# comparing 7-Chloroimidazo[1,2-b]pyridazine to other TYK2 inhibitors

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## Compound of Interest

Compound Name: 7-Chloroimidazo[1,2-b]pyridazine

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An In-Depth Comparative Guide to TYK2 Inhibitors: **7-Chloroimidazo[1,2-b]pyridazine** Derivatives and the Broader Landscape

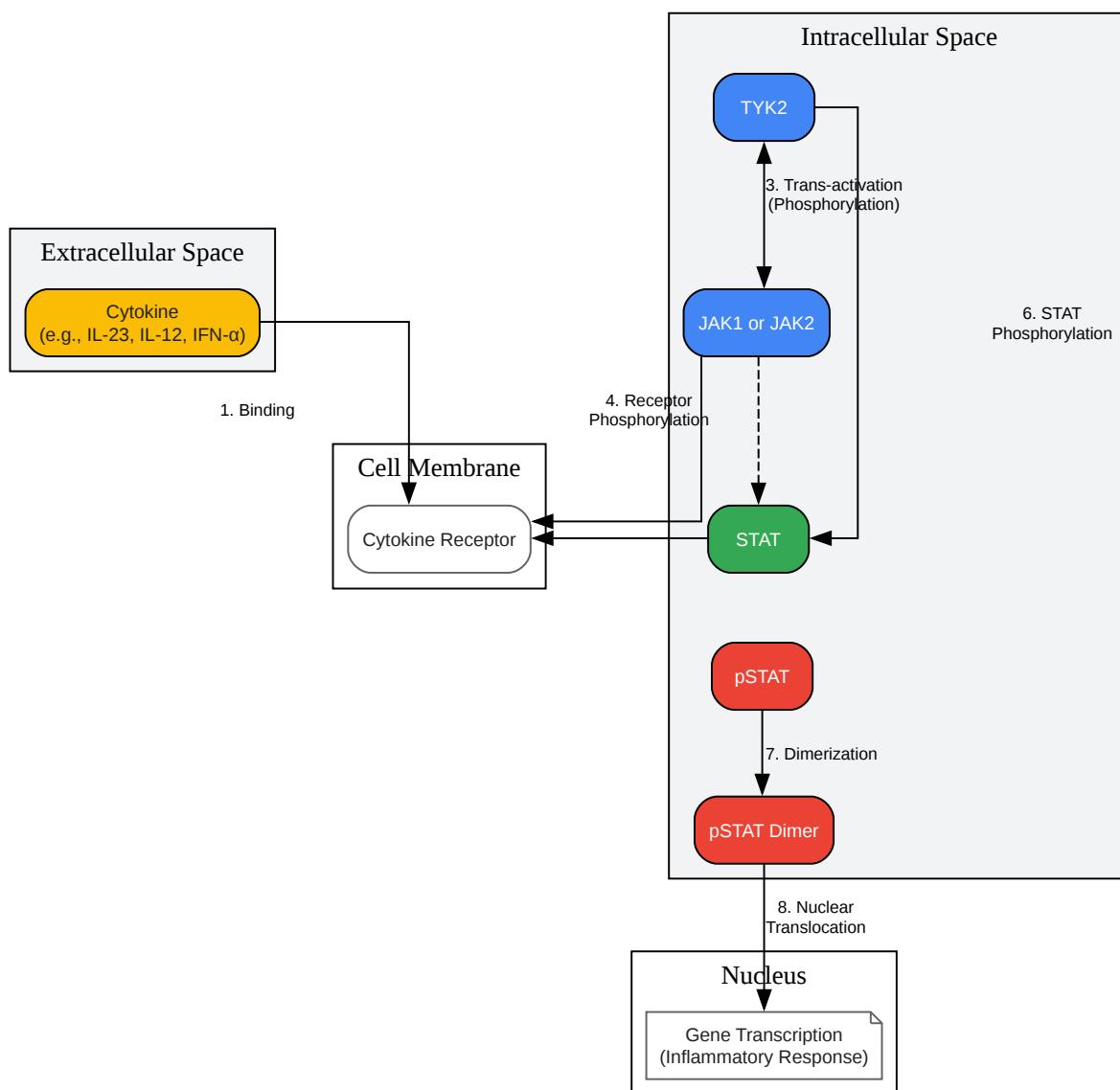
## Authored by a Senior Application Scientist

In the landscape of targeted therapies for immune-mediated inflammatory diseases, the Tyrosine Kinase 2 (TYK2) has emerged as a pivotal node in cytokine signaling. As an intracellular enzyme and a member of the Janus kinase (JAK) family, TYK2 is instrumental in mediating signals for key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).<sup>[1][2][3]</sup> These pathways are central to the pathogenesis of numerous autoimmune conditions, including psoriasis, psoriatic arthritis, and lupus.<sup>[4][5]</sup> Consequently, the development of selective TYK2 inhibitors represents a significant therapeutic advancement, offering the potential for targeted immunomodulation with an improved safety profile over broader-acting JAK inhibitors.<sup>[6]</sup>

This guide provides a comprehensive comparison of emerging and established TYK2 inhibitors, with a special focus on the imidazo[1,2-b]pyridazine scaffold, from which **7-Chloroimidazo[1,2-b]pyridazine** is derived, and contextualizes its properties against other key players in the field, such as the first-in-class allosteric inhibitor Deucravacitinib and the ATP-competitive inhibitor Roselytinib (PF-06826647).

## The TYK2 Signaling Pathway: A Primer

TYK2, along with other JAK family members (JAK1, JAK2, JAK3), functions by associating with the intracellular domains of cytokine receptors.<sup>[7]</sup> Upon cytokine binding, the receptor undergoes a conformational change, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation. Activated TYK2 then phosphorylates the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.<sup>[1]</sup> <sup>[2]</sup> These STATs are subsequently phosphorylated by the JAKs, dimerize, translocate to the nucleus, and modulate the transcription of target inflammatory genes.<sup>[1]</sup> TYK2 specifically pairs with JAK2 to mediate IL-12 and IL-23 signaling and with JAK1 for Type I IFN signaling.<sup>[3]</sup> Its crucial role in these specific pro-inflammatory pathways makes it a highly attractive therapeutic target.<sup>[5]</sup>



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**Caption:** Simplified TYK2/JAK-STAT Signaling Pathway.

## Mechanism of Inhibition: A Tale of Two Domains

A critical distinction among TYK2 inhibitors lies in their mechanism of action, which is dictated by the domain they target. The JAK family kinases, including TYK2, possess a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).<sup>[8]</sup>

- Orthosteric Inhibition (JH1 Domain): These inhibitors are ATP-competitive, binding to the highly conserved ATP-binding site within the active JH1 domain. This mechanism is common among first-generation pan-JAK inhibitors. While effective, the high homology of the JH1 domain across the JAK family makes achieving high selectivity challenging, potentially leading to off-target effects associated with the inhibition of JAK1, JAK2, or JAK3.<sup>[8][9]</sup> Roselytinib (PF-06826647) is a prime example of an orthosteric TYK2 inhibitor.<sup>[10]</sup>
- Allosteric Inhibition (JH2 Domain): This innovative approach involves binding to the regulatory JH2 domain, which is structurally distinct among JAK family members.<sup>[8]</sup> Ligands binding to the JH2 domain lock the enzyme in an inactive conformation, preventing the catalytic activity of the JH1 domain.<sup>[8]</sup> This allosteric mechanism provides a structural basis for high selectivity, as seen with Deucravacitinib and inhibitors derived from the imidazo[1,2-b]pyridazine scaffold.<sup>[11][12][13]</sup>

**Caption:** Allosteric vs. Orthosteric Inhibition of TYK2.

## Comparative Analysis of Leading TYK2 Inhibitors

### The Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine (IZP) scaffold has been identified as a promising starting point for the development of potent and selective allosteric TYK2 inhibitors that bind to the JH2 domain.<sup>[13][14]</sup> Research by Bristol Myers Squibb identified the IZP core as a unique hit from a high-throughput screen using an IL-23-stimulated cellular assay.<sup>[13]</sup>

While specific data for **7-Chloroimidazo[1,2-b]pyridazine** itself is limited in publicly available literature, it represents a foundational structure within this chemical class. The core innovation lies in modifying this scaffold to enhance potency and selectivity. Through iterative medicinal chemistry, researchers have developed advanced IZP derivatives with significantly improved properties. For instance, modifications at the 6-position, replacing an aniline group with a 2-oxo-1-substituted-1,2-dihydropyridin-3-ylamino moiety, dramatically improved metabolic stability and oral bioavailability.<sup>[15][16]</sup> These optimized compounds demonstrated high

potency in cellular assays and efficacy in rat models of arthritis, validating the therapeutic potential of this scaffold.[15]

## Deucravacitinib (Sotyktu™)

Deucravacitinib (BMS-986165) is the first and only FDA-approved TYK2 inhibitor, indicated for moderate-to-severe plaque psoriasis.[11][17][18] It is the quintessential example of a successful allosteric inhibitor.

- Mechanism: Binds selectively to the regulatory JH2 domain of TYK2.[11][19]
- Selectivity: This allosteric mechanism confers remarkable selectivity for TYK2 over JAK1, JAK2, and JAK3. In cell-based assays, Deucravacitinib is over 100-fold more selective for TYK2 than for JAK1/3 and over 2000-fold more selective than for JAK2.[8] This high degree of selectivity is believed to contribute to its favorable safety profile, which lacks the hematological and metabolic adverse events associated with less selective JAK inhibitors.[6][12]
- Clinical Efficacy: In pivotal Phase 3 trials for psoriasis (POETYK PSO-1 and PSO-2), Deucravacitinib demonstrated superiority over both placebo and the PDE4 inhibitor apremilast.[18][20]

## Roselytinib (PF-06826647 / Ropsacitinib)

Developed by Pfizer, Roselytinib is an orally active, ATP-competitive inhibitor that targets the JH1 catalytic domain of TYK2.[21][22]

- Mechanism: Orthosteric inhibitor that competes with ATP at the active site.[10]
- Selectivity: While designed for TYK2 selectivity, as an ATP-competitive inhibitor, it retains some activity against other JAKs. Preclinical data showed pIC<sub>50</sub> values of 7.8 for TYK2, 6.4 for JAK1, and 7.1 for JAK2, indicating a degree of selectivity for TYK2 over JAK1 but less so over JAK2.[23]
- Clinical Development: Roselytinib has been evaluated in Phase 2b trials for moderate-to-severe plaque psoriasis, where it demonstrated significant efficacy compared to placebo.[24]

The safety profile was considered acceptable, though some discontinuations were due to laboratory abnormalities.[\[24\]](#)

## Other TYK2 Inhibitors in Development

The clinical success of Deucravacitinib has spurred a race to develop next-generation TYK2 inhibitors.[\[25\]](#) Companies including Ventyx Biosciences (VTX958), Takeda (TAK-279), and Nimbus Therapeutics are advancing their own selective TYK2 inhibitors through clinical trials for various autoimmune diseases.[\[26\]](#) Many of these candidates also target the JH2 domain to achieve high selectivity.[\[25\]](#)[\[26\]](#) Brepocitinib (PF-06700841) is another compound of interest that dually inhibits TYK2 and JAK1.[\[27\]](#)[\[28\]](#)

## Head-to-Head Data Summary

The following table summarizes key comparative data for the discussed TYK2 inhibitors. It is important to note that IC50 values can vary based on assay conditions, and direct cross-trial comparisons should be made with caution.

Inhibitor	Parent Scaffold/Class	Mechanism of Action	TYK2 IC <sub>50</sub> (nM)	Selectivity Profile (Fold-Selectivity vs. TYK2)	Clinical Status
IZP Derivatives	Imidazo[1,2-b]pyridazine	Allosteric (JH2 Domain)	Varies (Low nM)	High selectivity vs. JAK1/2/3 reported for optimized leads	Preclinical / Early Clinical
Deucravacitinib	Deuterated Triazolopyridine	Allosteric (JH2 Domain)	~0.2 (Biochemical)	>100x vs. JAK1/3, >2000x vs. JAK2 (Cellular)[8]	Approved (Psoriasis) [17]
Roselytinib	Pyrazolopyrazine	Orthosteric (JH1 Domain)	~16 (Biochemical, pIC <sub>50</sub> =7.8) [23]	~25x vs. JAK1, ~5x vs. JAK2[23]	Phase 2 (Psoriasis) [24]
Brepocitinib	N/A	Orthosteric (JH1 Domain)	Potent	Dual TYK2/JAK1 inhibitor[27]	Phase 2 (Various)[28]

## Key Experimental Protocols for TYK2 Inhibitor Characterization

Validating the potency, selectivity, and mechanism of action of a novel TYK2 inhibitor requires a tiered approach, moving from biochemical assays to cellular and more complex systems.

### Protocol: Biochemical Kinase Activity Assay (Transcreener® ADP<sup>2</sup> Assay)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified TYK2. The principle is the direct detection of ADP, a product of the kinase's ATP hydrolysis activity.

**Causality:** This is the foundational experiment to confirm direct enzyme interaction and determine an IC<sub>50</sub> value, independent of cellular factors like membrane permeability or intracellular ATP concentrations.

- **Reagent Preparation:**

- Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
- Reconstitute purified, active TYK2 enzyme in kinase buffer to a working concentration (e.g., 2-5 nM).
- Prepare a substrate solution containing a suitable peptide substrate (e.g., IRS1 peptide at 0.25 mg/mL) and ATP at a concentration near its Km (e.g., 30 μM) in kinase buffer.[29]
- Prepare serial dilutions of the test inhibitor (e.g., **7-Chloroimidazo[1,2-b]pyridazine** derivatives) in 100% DMSO, followed by a further dilution in kinase buffer.

- **Kinase Reaction:**

- Add 2.5 μL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 μL of the TYK2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding 5 μL of the substrate/ATP solution.
- Incubate for 60 minutes at room temperature.

- **ADP Detection:**

- Stop the reaction and detect ADP formation by adding 10 μL of the Transcreener® ADP<sup>2</sup> Detection Mix (containing ADP antibody and tracer).[29]

- Incubate for 60 minutes at room temperature.
- Data Acquisition and Analysis:
  - Read the fluorescence polarization (FP) on a compatible plate reader.
  - Convert FP values to ADP concentration using a standard curve.
  - Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

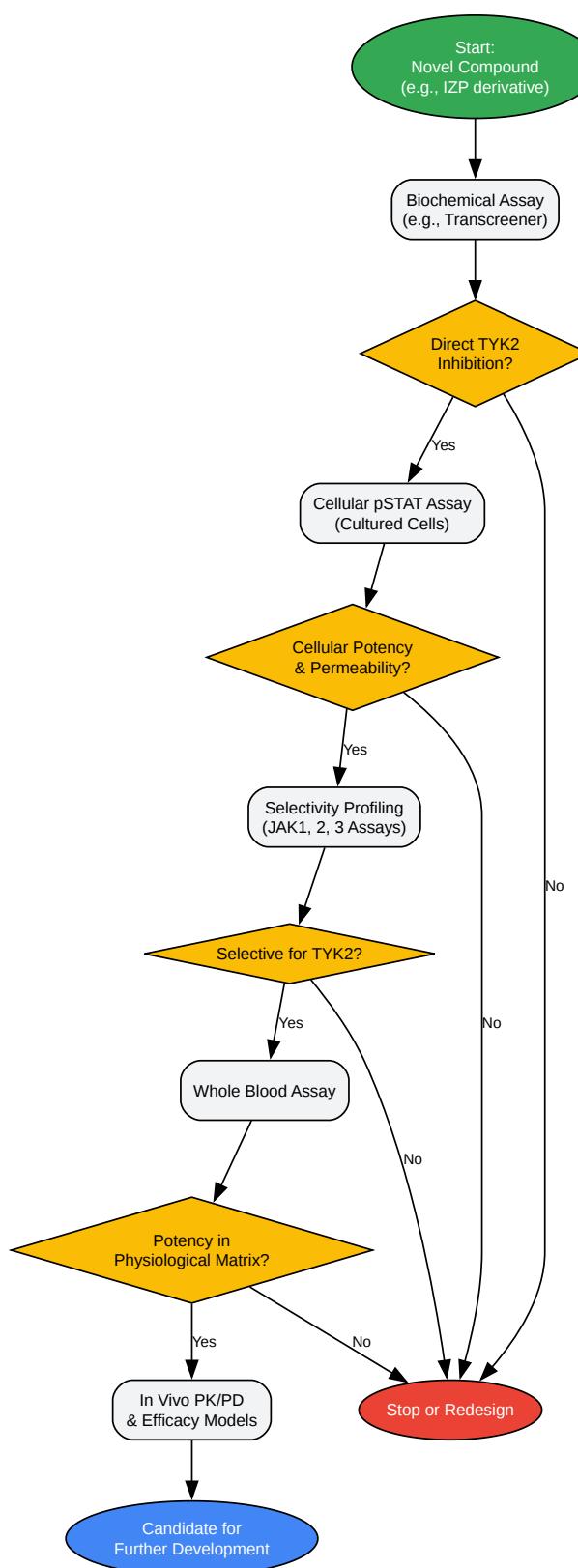
## Protocol: Cellular Phospho-STAT Assay (Whole Blood Assay)

This assay measures the ability of an inhibitor to block cytokine-induced STAT phosphorylation within a physiologically relevant environment.

**Causality:** This experiment validates that the compound can cross the cell membrane, engage the target in the presence of high intracellular ATP, and inhibit the downstream signaling pathway. Using whole blood provides a more complex and clinically relevant matrix than cultured cell lines.

- Compound Incubation:
  - Collect fresh human whole blood using heparin as an anticoagulant.
  - Aliquot 100  $\mu$ L of blood into a 96-well deep-well plate.
  - Add 1  $\mu$ L of test inhibitor dilutions (in DMSO) to the blood and incubate for 60 minutes at 37°C.
- Cytokine Stimulation:
  - Prepare a cytokine cocktail to specifically activate the TYK2 pathway. For example, to measure TYK2/JAK2 signaling, use IL-12 (e.g., 10 ng/mL) to induce STAT4 phosphorylation.[30][31]

- Add the cytokine stimulus and incubate for 15-20 minutes at 37°C. A non-stimulated control should be included.
- Cell Lysis and Fixation:
  - Lyse red blood cells and simultaneously fix the leukocytes by adding a specialized buffer (e.g., BD Phosflow™ Lyse/Fix Buffer). Incubate for 10 minutes at 37°C.
- Permeabilization and Staining:
  - Wash the fixed cells with PBS/BSA buffer.
  - Permeabilize the cells using a cold methanol-based buffer to allow antibody access to intracellular targets.
  - Wash the cells and stain with a fluorescently-conjugated antibody specific for the phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT4) and a cell surface marker to identify the cell population of interest (e.g., anti-CD3 for T-cells).
- Flow Cytometry:
  - Acquire data on a flow cytometer.
  - Gate on the target cell population (e.g., T-cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal.
- Data Analysis:
  - Calculate the percent inhibition of the cytokine-induced pSTAT signal for each inhibitor concentration relative to the DMSO control.
  - Determine the IC50 value by plotting percent inhibition against inhibitor concentration.

[Click to download full resolution via product page](#)**Caption:** A tiered workflow for characterizing novel TYK2 inhibitors.

## Conclusion and Future Directions

The selective inhibition of TYK2 marks a paradigm shift in the treatment of immune-mediated diseases, moving from broad immunosuppression to targeted pathway modulation. The imidazo[1,2-b]pyridazine scaffold represents a promising chemical foundation for developing next-generation allosteric inhibitors, building on the clinical success of Deucravacitinib. The key differentiator in this field is the mechanism of inhibition. Allosteric inhibitors that bind to the unique JH2 domain, like Deucravacitinib and the advanced imidazo[1,2-b]pyridazine derivatives, offer a clear advantage in terms of selectivity over orthosteric, ATP-competitive inhibitors like Roselytinib. This enhanced selectivity is crucial for minimizing off-target effects and improving the long-term safety profile of these oral therapies.

Future research will focus on further optimizing the pharmacokinetic and pharmacodynamic properties of new inhibitors, expanding their application to a wider range of autoimmune diseases, and understanding the long-term clinical implications of sustained, selective TYK2 inhibition.

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